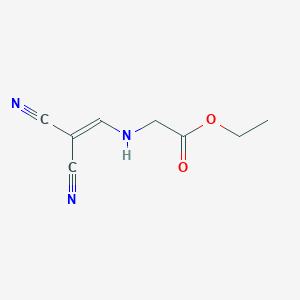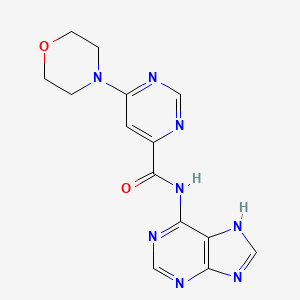
1-Isocyano-4-methoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyano-4-methoxy-2-methylbenzene is an organic compound characterized by the presence of an isocyanide functional group attached to a 4-methoxy-2-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyano-4-methoxy-2-methylbenzene typically involves the reaction of 4-methoxy-2-methylphenylamine with chloroform and potassium hydroxide. This reaction proceeds through the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide. The reaction is usually carried out under basic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity isocyanide suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyano-4-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Formation of isocyanates.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Isocyano-4-methoxy-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Isocyano-4-methoxy-2-methylbenzene involves its interaction with various molecular targets. The isocyanide group exhibits unique reactivity due to its dichotomy between carbenoid and triple bond characters. This allows it to participate in a wide range of chemical reactions, including multicomponent reactions and cycloadditions. The compound can interact with enzymes, proteins, and other biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
- 4-Methoxyphenylisocyanide
- 2-Methylphenylisocyanide
- 4-Methoxy-2-nitrophenylisocyanide
Comparison: 1-Isocyano-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions.
Propiedades
IUPAC Name |
1-isocyano-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQRRPGBKQIJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE](/img/structure/B2848488.png)
![3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2848491.png)









![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2848507.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2848510.png)
